2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
“2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 1505865-51-9 . It is a powder at room temperature . The IUPAC name for this compound is 2-hydroxy-5-methylthiazole-4-carboxylic acid .
Molecular Structure Analysis
Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.17 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Mimics of Protein Secondary Structures
A study by Mathieu et al. (2015) describes a method for synthesizing 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking the secondary structures of proteins, such as helices and β-sheets. The synthesis involves cross-Claisen condensations, offering a versatile route to orthogonally protected ATCs, with yields ranging from 45 to 90% (Mathieu, L., Bonnel, C., Masurier, N., Maillard, L., Martínez, J., & Lisowski, V., 2015).
Spectral and Structural Analysis
Singh et al. (2019) conducted a comprehensive study on 4-methylthiadiazole-5-carboxylic acid, utilizing density functional theory (DFT) to explore its electronic structure and spectral features. This research provides insights into the hydrogen bonding, solvent effects, and non-linear optical properties of the compound, contributing to a deeper understanding of its chemical behavior and potential applications (Singh, I., El-Emam, A., Pathak, S., Srivastava, R., Shukla, V. K., Prasad, O., & Sinha, L., 2019).
Building Blocks in Drug Discovery
Durcik et al. (2020) described an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds serve as versatile building blocks in drug discovery, enabling the exploration of chemical space around potential therapeutic targets. The study underscores the significance of these compounds in medicinal chemistry (Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., Mašič, L. P., & Tomašič, T., 2020).
Liquid Crystalline Behaviors and Hydrogen Bonding
Jaffer et al. (2017) synthesized and characterized new carboxylic acid derivatives bearing a 1,3,4-thiadiazole moiety, studying their liquid crystalline behaviors. This work highlights the influence of hydrogen bonding on the liquid crystal properties of these compounds, with implications for materials science and engineering (Jaffer, H. J., Aldhaif, Y. A., & Tomi, I. H., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
It is known that thiazole is stable under normal temperatures but can decompose under high temperatures and acidic conditions .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the thiazole derivative.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Properties
IUPAC Name |
5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-2-3(4(7)8)6-5(9)10-2/h1H3,(H,6,9)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPAMQBRMTMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505865-51-9 |
Source
|
Record name | 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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